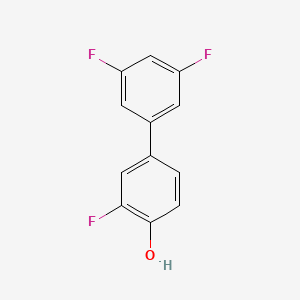

4-(3,5-Difluorophenyl)-2-fluorophenol

説明

The compound “4-(3,5-Difluorophenyl)-2-fluorophenol” likely belongs to the class of organic compounds known as fluorophenols, which are aromatic compounds containing a phenol group and a fluorine atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, a compound with a 3,5-difluorophenyl group was synthesized via Suzuki coupling . Another method involves the Dimroth rearrangement in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenol group with fluorine atoms at the 3, 5, and 2 positions .Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the fluorine atoms and the phenol group. For example, the indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s electronegativity and polarity .科学的研究の応用

Chemical Sensing

Fluorophenols, including structures similar to 4-(3,5-Difluorophenyl)-2-fluorophenol, are utilized in the development of fluorescent chemosensors. These chemosensors are designed to detect a wide range of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors make them valuable tools in environmental monitoring and biochemical assays (Roy, 2021).

Environmental Biodegradability

Research on polyfluoroalkyl chemicals, which are structurally related to fluorophenols, focuses on their environmental fate, including microbial degradation pathways. Understanding these pathways is crucial for assessing the environmental impact and potential regulation of these substances (Liu & Avendaño, 2013).

Green Chemistry

The development of fluoroalkylation reactions in aqueous media represents an advance in green chemistry. These reactions incorporate fluorinated or fluoroalkylated groups into target molecules under environmentally friendly conditions. Such methodologies are important for synthesizing compounds with fluorinated functionalities, which are common in pharmaceuticals and agrochemicals (Song et al., 2018).

Environmental Fate and Toxicology

Fluorinated compounds, including those similar to this compound, are also studied for their environmental persistence and toxicological effects. For instance, the environmental fate and effects of the lampricide TFM, a fluorinated phenol, have been reviewed to understand its impact on aquatic ecosystems and its minimal long-term toxicological risk (Hubert, 2003).

作用機序

Target of Action

A structurally similar compound, (e)- [4- (3,5-difluorophenyl)-3h-pyrrolo [2,3-b]pyridin-3-ylidene] (3-methoxyphenyl)methanol, has been reported to target the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 plays a crucial role in cell differentiation, angiogenesis, and oncogenesis .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein, possibly leading to changes in the protein’s function or activity .

Biochemical Pathways

If it indeed targets fgfr1, it could potentially influence pathways related to cell growth, differentiation, and survival .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on the potential target, it could influence cellular processes such as cell growth and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

将来の方向性

生化学分析

Biochemical Properties

4-(3,5-Difluorophenyl)-2-fluorophenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the fluorine atoms on the phenyl rings .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key proteins. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, which prevents substrate access. This compound can also induce conformational changes in proteins, affecting their function. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and disruptions in metabolic homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .

特性

IUPAC Name |

4-(3,5-difluorophenyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAFYLDTBQUEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684224 | |

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261950-48-4 | |

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)

![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)